molecular formula C27H33N3O6 B12016797 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 609797-17-3

1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016797
CAS No.: 609797-17-3
M. Wt: 495.6 g/mol
InChI Key: KPGDFLDZYDPVOB-WJTDDFOZSA-N
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Description

1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole core substituted with various functional groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The various substituents can be introduced through nucleophilic substitution, Friedel-Crafts acylation, and other organic reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adaptation of the synthetic route to large-scale production, ensuring cost-effectiveness and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrrole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
  • 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-ethoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Uniqueness: 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is unique due to the specific combination of substituents on the pyrrole core

Properties

CAS No.

609797-17-3

Molecular Formula

C27H33N3O6

Molecular Weight

495.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O6/c1-6-28(7-2)14-15-29-24(19-8-11-21(12-9-19)30(34)35)23(26(32)27(29)33)25(31)20-10-13-22(18(5)16-20)36-17(3)4/h8-13,16-17,24,31H,6-7,14-15H2,1-5H3/b25-23+

InChI Key

KPGDFLDZYDPVOB-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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